molecular formula C22H25N5O B11130394 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide

Cat. No.: B11130394
M. Wt: 375.5 g/mol
InChI Key: GFGJOTVYQZRVEJ-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a phenyl and pyridyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide typically involves multiple steps. One common approach starts with the preparation of 4,6-dimethyl-2-pyrimidinamine, which is then reacted with appropriate reagents to introduce the phenyl and pyridyl ethyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine ring with phenyl and pyridyl ethyl groups enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenyl-N-(2-pyridin-4-ylethyl)propanamide

InChI

InChI=1S/C22H25N5O/c1-16-14-17(2)26-22(25-16)27-20(15-19-6-4-3-5-7-19)21(28)24-13-10-18-8-11-23-12-9-18/h3-9,11-12,14,20H,10,13,15H2,1-2H3,(H,24,28)(H,25,26,27)

InChI Key

GFGJOTVYQZRVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3)C

Origin of Product

United States

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